2-[4'-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4’-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol is a complex organic compound that features a biphenyl structure with an octyloxy group and a pyrimidin-5-ol moiety
Vorbereitungsmethoden
The synthesis of 2-[4’-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol typically involves multiple steps, starting with the preparation of the biphenyl core. The octyloxy group is introduced via etherification, and the pyrimidin-5-ol moiety is added through a series of condensation reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reactions .
Analyse Chemischer Reaktionen
2-[4’-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux
Wissenschaftliche Forschungsanwendungen
2-[4’-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It finds applications in the development of advanced materials, such as liquid crystals for display technologies
Wirkmechanismus
The mechanism of action of 2-[4’-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[4’-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol include:
5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine: Shares a similar biphenyl and pyrimidine structure but differs in the position and type of substituents.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Although structurally different, it is used in similar synthetic applications. The uniqueness of 2-[4’-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol lies in its specific combination of functional groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C24H28N2O2 |
---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
2-[4-(4-octoxyphenyl)phenyl]pyrimidin-5-ol |
InChI |
InChI=1S/C24H28N2O2/c1-2-3-4-5-6-7-16-28-23-14-12-20(13-15-23)19-8-10-21(11-9-19)24-25-17-22(27)18-26-24/h8-15,17-18,27H,2-7,16H2,1H3 |
InChI-Schlüssel |
LVYUGWHRHISGKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(C=N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.